

Spectroscopic Profile of (4-Ethynylphenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Ethynylphenyl)methanamine

Cat. No.: B170253

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **(4-Ethynylphenyl)methanamine** (CAS No: 197844-23-8), a versatile building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

(4-Ethynylphenyl)methanamine, with the molecular formula C_9H_9N and a molecular weight of 131.17 g/mol, is a primary amine featuring a terminal alkyne group on a phenyl ring. This unique combination of functional groups makes it a valuable synthon for the construction of complex molecular architectures through reactions such as Sonogashira coupling, click chemistry, and various amination and amidation processes. Accurate and detailed spectroscopic data are crucial for confirming the identity and purity of this compound in these applications.

Spectroscopic Data

The following sections present the key spectroscopic data for **(4-Ethynylphenyl)methanamine**, summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.40	d	2H	Ar-H (ortho to -CH ₂ NH ₂)
~7.25	d	2H	Ar-H (ortho to -C≡CH)
~3.85	s	2H	-CH ₂ NH ₂
~3.05	s	1H	-C≡CH
~1.60	s (broad)	2H	-CH ₂ NH ₂

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~143	Ar-C-CH ₂ NH ₂
~132	Ar-CH (ortho to -C≡CH)
~128	Ar-CH (ortho to -CH ₂ NH ₂)
~121	Ar-C-C≡CH
~84	-C≡CH
~77	-C≡CH
~46	-CH ₂ NH ₂

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	≡C-H stretch (alkyne)
~3350-3250	Medium, Broad	N-H stretch (primary amine)
~3050	Medium	Ar C-H stretch
~2110	Medium, Sharp	C≡C stretch (alkyne)
~1610	Medium	C=C stretch (aromatic)
~1510	Medium	C=C stretch (aromatic)
~830	Strong	p-disubstituted benzene C-H bend

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for various adducts of **(4-Ethynylphenyl)methanamine** are provided below.[\[1\]](#)

Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	132.08078
[M+Na] ⁺	154.06272
[M-H] ⁻	130.06622
[M+NH ₄] ⁺	149.10732
[M+K] ⁺	170.03666
[M] ⁺	131.07295

Experimental Protocols

Detailed experimental protocols are essential for obtaining reproducible and high-quality spectroscopic data. The following are general procedures that can be adapted for the analysis of **(4-Ethynylphenyl)methanamine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(4-Ethynylphenyl)methanamine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64 scans are generally sufficient.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:

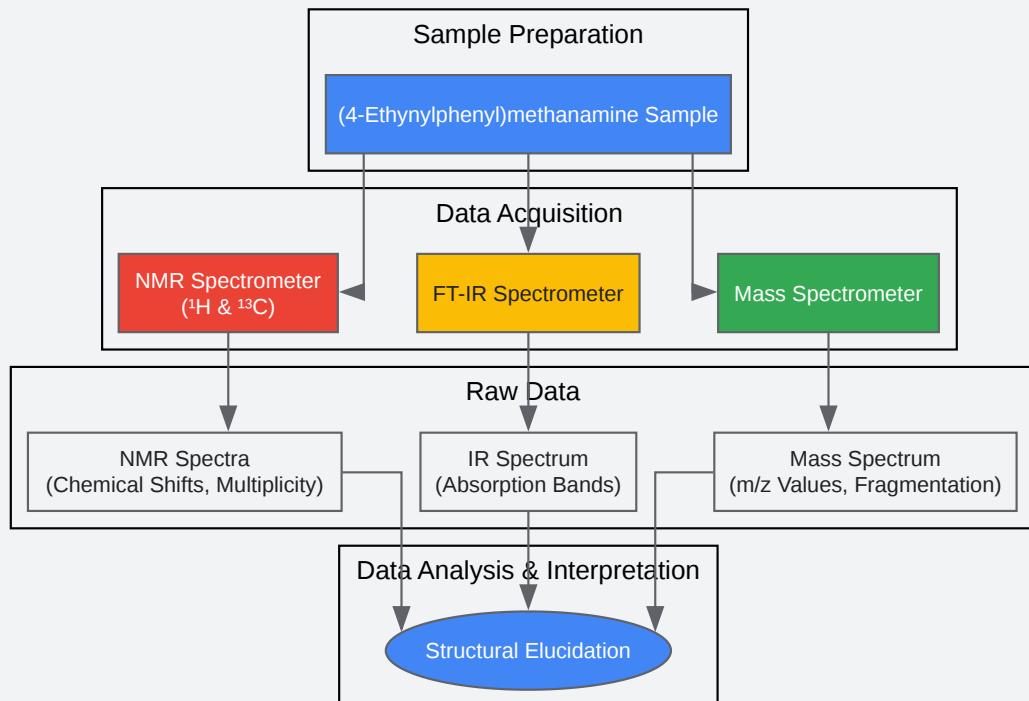
- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0 to 220 ppm.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Thin Film: Dissolve a small amount of the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically averaged.
 - A background spectrum of the empty sample holder or pure KBr is collected and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (typically \sim 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilution may be necessary


depending on the ionization technique and instrument sensitivity.

- Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer is commonly used.
- Data Acquisition:
 - Ionization Mode: Positive or negative ion mode can be selected.
 - Mass Range: A suitable mass range is scanned to detect the molecular ion and its fragments.
 - Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.

Workflow for Spectroscopic Analysis

The logical flow of obtaining and interpreting spectroscopic data for structural elucidation is depicted in the following diagram.

General Workflow for Spectroscopic Analysis of (4-Ethynylphenyl)methanamine

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of spectroscopic data and analytical protocols for **(4-Ethynylphenyl)methanamine**. The presented NMR, IR, and MS data, while primarily based on predicted values and analysis of analogous structures, offer a robust starting point for the characterization of this important chemical intermediate. Researchers are encouraged to use these data in conjunction with their own experimental findings to ensure the accurate

identification and quality control of **(4-Ethynylphenyl)methanamine** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylacetylene | C8H6 | CID 10821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (4-Ethynylphenyl)methanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170253#spectroscopic-data-for-4-ethynylphenyl-methanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

